ALDH3A1 Inhibitory Potency: Intermediate Affinity with Favorable Selectivity Window Within the US9328112 Patent Series
4-(1-Pyrrolidinyl)benzaldehyde oxime (Compound A24 in US9328112) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM (2.1 µM) under standardized spectrophotometric conditions (1 min preincubation, benzaldehyde substrate) [1]. Within the same patent series tested under identical assay conditions, Compound A64 (BDBM50447059) is approximately 2.3-fold more potent (IC₅₀ 900 nM), while Compound B27 (BDBM50447062) is 2-fold less potent (IC₅₀ 4,200 nM), and Compound A16 (CHEMBL1729716) shows negligible inhibition (IC₅₀ >100,000 nM) [2]. This intermediate potency positions the target compound as a useful tool for ALDH3A1 profiling where both potent inhibition and the ability to resolve SAR trends are required.
| Evidence Dimension | ALDH3A1 inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 2,100 nM (4-(1-Pyrrolidinyl)benzaldehyde oxime, US9328112 Compound A24) |
| Comparator Or Baseline | Compound A64: 900 nM (most potent); Compound B27: 4,200 nM; Compound A16: >100,000 nM (inactive). All from US9328112 patent series, identical assay conditions. |
| Quantified Difference | ~2.3-fold less potent than A64; ~2-fold more potent than B27; >47-fold more potent than A16 |
| Conditions | Inhibition of recombinant human ALDH3A1, benzaldehyde as substrate, 1 min preincubation, spectrophotometric NADPH detection at pH 7.5 |
Why This Matters
For procurement, this intermediate potency is valuable when screening for ALDH3A1 modulators that avoid the potential off-target saturation seen with sub-micromolar inhibitors, enabling clearer SAR dissection across a compound library.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). Target: ALDH3A1 (Human). IC₅₀: 2.10E+3 nM. Assay: Benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis. Source: US9328112, Compound A24. View Source
- [2] BindingDB Comparative Data. BDBM50447059 (A64, IC₅₀ 900 nM); BDBM50447062 (B27, IC₅₀ 4,200 nM); Compound A16 (CHEMBL1729716, IC₅₀ >100,000 nM). All assayed under the same ALDH3A1 benzaldehyde oxidation protocol. View Source
